molecular formula C11H25N B13766846 N,N-Dimethylisononylamine CAS No. 55992-60-4

N,N-Dimethylisononylamine

Cat. No.: B13766846
CAS No.: 55992-60-4
M. Wt: 171.32 g/mol
InChI Key: MIVJGAUBYOKSHE-UHFFFAOYSA-N
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Description

N,N-Dimethylisononylamine is an organic compound with the molecular formula C11H25N. It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylisononylamine typically involves the alkylation of secondary amines. One common method is the Eschweiler-Clarke reaction, where a secondary amine reacts with formaldehyde and formic acid to produce the tertiary amine. Another method involves the nucleophilic substitution of alkyl halides with secondary amines under basic conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions. Additionally, microwave-assisted synthesis and ultrasound-assisted synthesis are modern techniques that minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylisononylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to primary or secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include N-oxides, primary amines, secondary amines, and various substituted amines depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethylisononylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Dimethylbenzylamine
  • N,N-Dimethylethanolamine

Uniqueness

N,N-Dimethylisononylamine is unique due to its specific alkyl chain length and structure, which confer distinct chemical and physical properties. Compared to other tertiary amines, it exhibits different reactivity patterns and applications, making it valuable in specialized research and industrial contexts .

Properties

CAS No.

55992-60-4

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N,7-trimethyloctan-1-amine

InChI

InChI=1S/C11H25N/c1-11(2)9-7-5-6-8-10-12(3)4/h11H,5-10H2,1-4H3

InChI Key

MIVJGAUBYOKSHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(C)C

Origin of Product

United States

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